- Fusarochromene, a novel tryptophan-derived metabolite from Fusarium sacchari, Organic & Biomolecular Chemistry, 2021, 19(1), 182-187
Cas no 96551-21-2 (tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate)
96551-21-2 structure
Product Name:tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate
كاس عدد:96551-21-2
وسط:C14H16BrNO2
ميغاواط:310.186343193054
MDL:MFCD05864361
CID:803445
PubChem ID:582475
Update Time:2025-11-02
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- t-Butyl-3-bromomethylindole-1-carboxylate
- 1H-Indole-1-carboxylicacid, 3-(bromomethyl)-, 1,1-dimethylethyl ester
- 3-BROMOMETHYL-1-TERT-BUTOXYCARBONYLINDOLE
- tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate
- tert-butyl 3-(bromomethyl)indole-1-carboxylate
- tert-Butyl 3-bromomethylindole-1-carboxylate
- 1-(tert-butoxycarbonyl)-3-(bromomethyl)indole
- 1-(tert-butyloxycarbonyl)-3-(bromomethyl)indole
- 3-(bromomethyl)-1-(tert-butyloxycarbonyl)indole
- tert-Butyl 3-Bromomethyl-indole-1-carboxylate
- 1,1-Dimethylethyl 3-(bromomethyl)-1H-indole-1-carboxylate (ACI)
- 1-(tert-Butoxycarbonyl)-3-(bromomethyl)-1H-indole
- 2-Methylpropan-2-yl 3-(bromomethyl)-1H-indole-1-carboxylate
- 3-(Bromomethyl)-1-(tert-butoxycarbonyl)indole
- 3-(Bromomethyl)indole-1-carboxylic acid tert-butyl ester
- N-Boc-3-(bromomethyl)-1H-indole
- 1-Boc-3-(bromomethyl)-1H-indole
- 3-bromomethyl-indole-1-carboxylic acid tert-butyl ester
- F2199-0313
- N-t-butoxycarbonyl-3-bromomethylindole
- MFCD05864361
- DB-007889
- tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate #
- AB1284
- DTXSID10342504
- 96551-21-2
- SY122157
- tert-Butyl3-(bromomethyl)-1H-indole-1-carboxylate
- 3-Bromomethyl-N-tert-butoxycarbonyl indole
- EN300-265842
- AS-44552
- AKOS005146379
- SCHEMBL1483546
- N-boc-3-indolylmethyl bromide
- t-butyl 3-(bromomethyl)-indole-1-carboxylate
- 1-Boc-3-(bromomethyl)indole
- 1H-Indole-1-carboxylic acid, 3-(bromomethyl)-, 1,1-dimethylethyl ester
- BCP26638
- tert-Butyl3-Bromomethylindole-1-carboxylate
- 3-Bromomethyl-indole-1-carboxylic acid, t-butyl ester
- TERT-BUTYL-3-BROMOMETHYLINDOLE-1-CARBOXYLATE
- tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate
-
- MDL: MFCD05864361
- نواة داخلي: 1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,8H2,1-3H3
- مفتاح Inchi: NRFDZZBPGMUOQD-UHFFFAOYSA-N
- ابتسامات: O=C(N1C2C(=CC=CC=2)C(CBr)=C1)OC(C)(C)C
حساب السمة
- نوعية دقيقة: 309.03600
- النظائر كتلة واحدة: 309.036
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 18
- تدوير ملزمة العد: 4
- تعقيدات: 313
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 31.2A^2
- إكسلوغ 3: 3.8
الخصائص التجريبية
- اللون / الشكل: No data avaiable
- كثيف: 1.3±0.1 g/cm3
- نقطة انصهار: 106 °C
- نقطة الغليان: 391.1±34.0 °C at 760 mmHg
- نقطة الوميض: 190.3±25.7 °C
- انكسار: 1.569
- بسا: 31.23000
- لوغب: 4.31940
- ضغط البخار: 0.0±0.9 mmHg at 25°C
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate أمن المعلومات
- إشارة عشوائية:Warning
- وصف الخطر: H315 (100%) H319 (100%) H335 (100%)
- تحذير: P264处理后彻底清洗+P280戴防护手套/穿防护服/戴防护眼罩/戴防护面具+P305如果进入眼睛+P351用水小心冲洗几分钟+P338取出隐形眼镜(如果有)并且易于操作,继续冲洗+P337如果眼睛刺激持续+P313获得医疗建议/护理
- رمز الفئة الخطرة: 36/37/38
- تعليمات السلامة: S26; S36/37/39
- مصطلح خطر:R36/37/38
- ظروف التخزين:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate بيانات الجمارك
- رمز النظام المنسق:2933990090
- بيانات الجمارك:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B857052-1g |
tert-Butyl 3-bromomethyl-indole-1-carboxylate |
96551-21-2 | 95% | 1g |
1,758.00 | 2021-05-17 | |
| Matrix Scientific | 132656-10g |
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate, 97% |
96551-21-2 | 97% | 10g |
$2880.00 | 2023-09-09 | |
| Matrix Scientific | 132656-25g |
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate, 97% |
96551-21-2 | 97% | 25g |
$5760.00 | 2023-09-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IN332-200mg |
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate |
96551-21-2 | 95% | 200mg |
135.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IN332-1g |
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate |
96551-21-2 | 95% | 1g |
440.0CNY | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T52220-5g |
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate |
96551-21-2 | 95% | 5g |
¥1291.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T52220-1g |
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate |
96551-21-2 | 95% | 1g |
¥337.0 | 2024-07-18 | |
| Alichem | A199009299-5g |
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate |
96551-21-2 | 95% | 5g |
$280.13 | 2023-08-31 | |
| Alichem | A199009299-10g |
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate |
96551-21-2 | 95% | 10g |
$456.29 | 2023-08-31 | |
| Fluorochem | 022028-1g |
tert-Butyl 3-bromomethyl-indole-1-carboxylate |
96551-21-2 | 95% | 1g |
£71.00 | 2022-03-01 |
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Phosphorus tribromide Solvents: 1,2-Dimethoxyethane ; 10 min, 0 °C; 6 h, 0 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride
المراجع
- Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides, Journal of Organic Chemistry, 1997, 62(21), 7447-7456
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Triphenylphosphine , Bromine Solvents: Cyclohexane ; 15 min, rt
1.2 overnight, rt
1.2 overnight, rt
المراجع
- A Modular Formal Total Synthesis of (±)-Cycloclavine, Journal of Organic Chemistry, 2016, 81(4), 1723-1730
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 1 h, rt
المراجع
- Structure-Enabled Discovery of a Stapled Peptide Inhibitor to Target the Oncogenic Transcriptional Repressor TLE1, Chemistry - A European Journal, 2017, 23(40), 9577-9584
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Triphenylphosphine , Bromine Solvents: Carbon tetrachloride ; 0 °C; 20 min, 0 °C
1.2 Solvents: Carbon tetrachloride ; 10 min, 0 °C; 1 h, rt
1.2 Solvents: Carbon tetrachloride ; 10 min, 0 °C; 1 h, rt
المراجع
- Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation, World Intellectual Property Organization, , ,
طريقة الإنتاج 6
رد فعل الشرط
المراجع
- Optimization of 3-(1H-Indazol-3-ylmethyl)-1,5-benzodiazepines as Potent, Orally Active CCK-A Agonists, Journal of Medicinal Chemistry, 1997, 40(17), 2706-2725
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Azobisisobutyronitrile , N-Bromosuccinimide Solvents: Carbon tetrachloride
المراجع
- Diastereoselective Alkylation of Bi- and Tricyclic Lactimethers as a Pathway to Biologically Relevant Diketopiperazines, 2006, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ; 0 °C; 2 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
المراجع
- Palladium-catalyzed silylation reaction between benzylic halides and silylboronate, Chemical Communications (Cambridge, 2016, 52(32), 5609-5612
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ; -40 °C; -40 °C → -10 °C; 25 h, -10 °C
1.2 Solvents: Diethyl ether , Water ; cooled
1.2 Solvents: Diethyl ether , Water ; cooled
المراجع
- Synthesis of kurasoin B using phase-transfer-catalyzed acylimidazole alkylation, Synlett, 2009, (4), 653-657
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Azobisisobutyronitrile , N-Bromosuccinimide Solvents: Carbon tetrachloride ; reflux
المراجع
- Biological Activity of the Tryprostatins and Their Diastereomers on Human Carcinoma Cell Lines, Journal of Medicinal Chemistry, 2002, 45(8), 1559-1562
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane
المراجع
- Concise synthesis of (2R,4R)-monatin, Chemical & Pharmaceutical Bulletin, 2016, 64(8), 1242-1247
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride
1.2 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
1.2 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
المراجع
- A concise synthesis of optically active 2-bromotryptophan amino acids present in konbamide and jaspamide via a regiospecific bromination procedure, Tetrahedron Letters, 1995, 36(50), 9133-6
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 36 h, rt
المراجع
- Preparation of arylpiperidinones for treatment of inflammation, World Intellectual Property Organization, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Azobisisobutyronitrile Solvents: Carbon tetrachloride
المراجع
- Total synthesis of Mansouramycine A-E from streptomyces sp. and rhodium catalyzed 1,2-additions to cyclic enones, 2009, , ,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide , Triphenylphosphine Solvents: Dichloromethane
المراجع
- An improved synthesis of 1-(tert-butyloxycarbonyl)-3-(bromomethyl)indole, Organic Preparations and Procedures International, 1993, 25(2), 249-51
طريقة الإنتاج 16
رد فعل الشرط
المراجع
- Studies of the synthesis of L-[6'- or 7'-13C]tryptophan, 13C Igaku, 2006, 16, 20-21
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Triethylamine , Triphenylphosphine , Bromine Solvents: Carbon tetrachloride
المراجع
- Highly diastereoselective alkylation of a pyroglutamate derivative with an electrophile obtained from indole. synthesis of a potential intermediate for the preparation of the natural sweetener (-)-monatin, Synthetic Communications, 2000, 30(12), 2143-2159
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Triphenylphosphine , Bromine Solvents: Carbon tetrachloride
المراجع
- Asymmetric synthesis via heterocyclic intermediates, XXIV. Enantioselective synthesis of (R)-α-methyltryptophan methyl ester and D-tryptophan methyl ester by the bislactim ether route, Liebigs Annalen der Chemie, 1985, (2), 413-17
طريقة الإنتاج 19
رد فعل الشرط
المراجع
- Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation, United States, , ,
طريقة الإنتاج 20
رد فعل الشرط
المراجع
- Total synthesis of tryprostatin A and B as well as their enantiomers, Tetrahedron Letters, 1998, 39(39), 7009-7012
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Raw materials
- Di-tert-butyl dicarbonate
- tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
- Skatole
- N-Bromosuccinimide
- tert-Butyl 3-Methyl-1H-indole-1-carboxylate
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Preparation Products
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate الوثائق ذات الصلة
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
96551-21-2 (tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate) منتجات ذات صلة
- 914349-03-4(tert-Butyl 3-(Hydroxymethyl)-5-methyl-1H-indole-1-carboxylate)
- 188988-46-7(Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate)
- 914348-94-0(1-Boc-5-Methyl-3-formylindole)
- 914348-95-1(tert-Butyl 3-Formyl-6-methyl-1H-indole-1-carboxylate)
- 914348-96-2(1-Boc-7-Methyl-3-formylindole)
- 914349-04-5(Tert-Butyl 3-(hydroxymethyl)-6-methyl-1H-indole-1-carboxylate)
- 914349-10-3(Tert-Butyl 3-(hydroxymethyl)-7-methyl-1H-indole-1-carboxylate)
- 220499-13-8(1H-Indole-1-carboxylicacid, 4-(bromomethyl)-, 1,1-dimethylethyl ester)
- 57476-50-3(Tert-butyl 3-formyl-1H-indole-1-carboxylate)
- 89378-43-8(tert-Butyl 3-Methyl-1H-indole-1-carboxylate)
الموردين الموصى بهم
Shanghai Aoguang Biotechnology Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Zhangzhou Sinobioway Peptide Co.,Ltd.
عضو ذهبي
مورد الصين
مُحْضِر
Henan Dongyan Pharmaceutical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Suzhou Senfeida Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
PRIBOLAB PTE.LTD
عضو ذهبي
مورد الصين
مُحْضِر